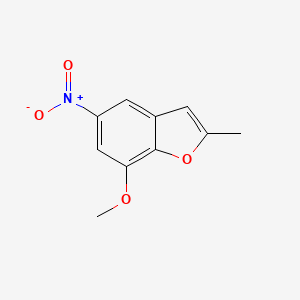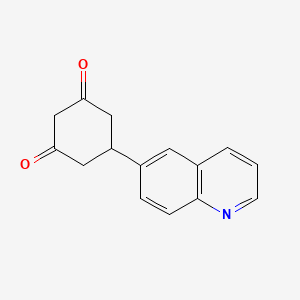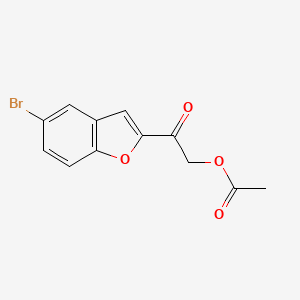
Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetate group at the 2-oxoethyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromobenzofuran. This can be achieved through the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Acetylation: The next step involves the acetylation of 5-bromobenzofuran. This can be done by reacting 5-bromobenzofuran with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl Acetate: The final step involves the reaction of the acetylated product with ethyl acetate in the presence of a base such as sodium ethoxide to form 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate.
Industrial Production Methods
Industrial production of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO
Properties
CAS No. |
503454-72-6 |
|---|---|
Molecular Formula |
C12H9BrO4 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
[2-(5-bromo-1-benzofuran-2-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C12H9BrO4/c1-7(14)16-6-10(15)12-5-8-4-9(13)2-3-11(8)17-12/h2-5H,6H2,1H3 |
InChI Key |
NNEUNGLQERYBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)


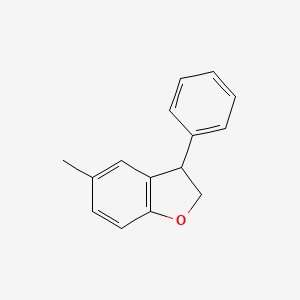

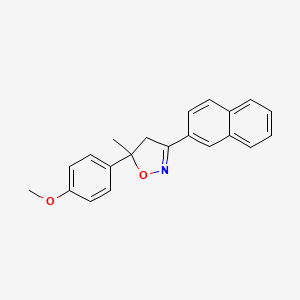
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
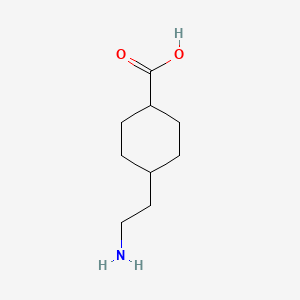
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
